IRE1α RNase Inhibition: IC50 of 4μ8C vs. IRE1α-Related RNase L Selectivity
This compound, designated as 4μ8C (IRE1α Inhibitor III), exhibits potent and selective inhibition of IRE1α endoribonuclease activity with an IC50 of 60 nM . Critically, it displays no effect on the IRE1α-related endoribonuclease RNase L at comparable concentrations, establishing a functional selectivity profile that distinguishes it from pan-RNase inhibitors . The mechanism involves blocking substrate access to the active site of IRE1α, leading to inactivation of IRE1α-mediated mRNA degradation . This defined pharmacological profile contrasts with generic coumarin aldehydes that lack characterized IRE1α inhibition activity.
| Evidence Dimension | IRE1α RNase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 60 nM against IRE1α endoribonuclease |
| Comparator Or Baseline | IRE1α-related endoribonuclease RNase L: no effect at comparable concentrations |
| Quantified Difference | >100-fold selectivity window (approximate based on no observable effect) |
| Conditions | In vitro enzymatic assay measuring IRE1α RNase activity |
Why This Matters
For investigators studying unfolded protein response (UPR) pathways, this specific IC50 value and selectivity profile enable reproducible pharmacological modulation of IRE1α without confounding RNase L inhibition.
